![molecular formula C14H18ClNO4 B13998799 (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate CAS No. 64219-74-5](/img/structure/B13998799.png)
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate is a chemical compound that features a piperidine ring substituted with a methyl group and a benzo[1,3]dioxole moiety attached to a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate typically involves the esterification of benzo[1,3]dioxole-5-carboxylic acid with (1-Methyl-4-piperidyl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding .
Medicine
Its structural features may be optimized to enhance biological activity and selectivity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[1,3]dioxole-5-carboxylic acid: A precursor in the synthesis of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate.
(1-Methyl-4-piperidyl) alcohol: Another precursor used in the synthesis.
Benzo[1,3]dioxole derivatives: Compounds with similar structural motifs that exhibit diverse biological and chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a benzo[1,3]dioxole moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
64219-74-5 |
|---|---|
Fórmula molecular |
C14H18ClNO4 |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 1,3-benzodioxole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO4.ClH/c1-15-6-4-11(5-7-15)19-14(16)10-2-3-12-13(8-10)18-9-17-12;/h2-3,8,11H,4-7,9H2,1H3;1H |
Clave InChI |
HHTGSYBNYQBZDR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)OC(=O)C2=CC3=C(C=C2)OCO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



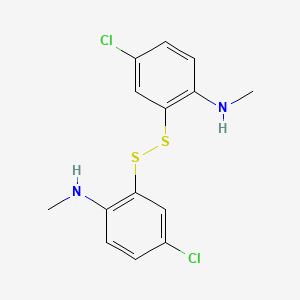
![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
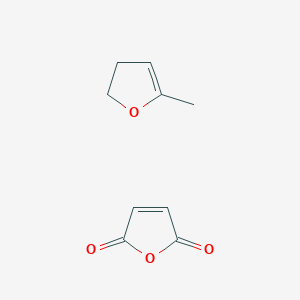


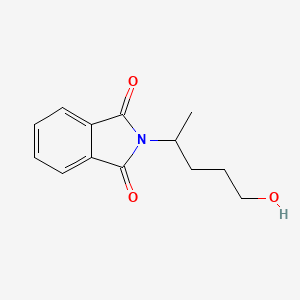
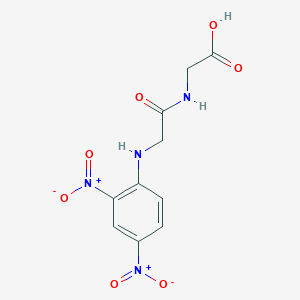
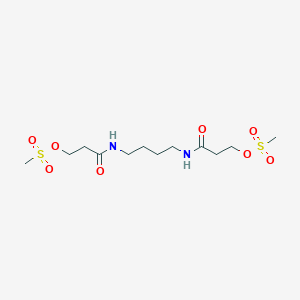
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
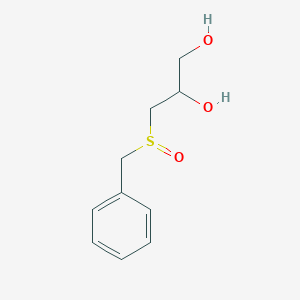

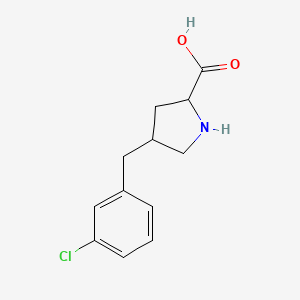
![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)
